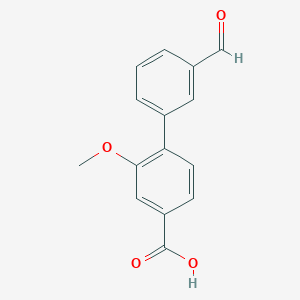
3-(3-Formylphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Formylphenyl)-5-methoxybenzoic acid, 95% (3F5MBA) is a compound used in various scientific research applications. It is a derivative of benzoic acid and has a molecular weight of 220.25 g/mol. 3F5MBA is a white crystalline solid that is soluble in water and ethanol and has a melting point of 151-152°C. It is also known as 3-Formyl-5-methoxybenzoic acid and 3-Formyl-5-methoxybenzene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3F5MBA is used in a variety of scientific research applications. It is used as a reagent in the synthesis of compounds, such as 3-formyl-5-methoxybenzamide and 3-formyl-5-methoxybenzoyl chloride. It is also used as a starting material for the synthesis of various pharmaceuticals, such as cinacalcet, a drug used to treat secondary hyperparathyroidism.
Wirkmechanismus
3F5MBA is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 3F5MBA increases the amount of acetylcholine in the body, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F5MBA are still being studied. However, it is believed that 3F5MBA has a positive effect on cognitive function, as well as on memory and learning. It may also have anti-inflammatory and anti-oxidative properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3F5MBA in laboratory experiments is its ability to inhibit AChE, which can have a positive effect on cognitive function. However, it is important to note that 3F5MBA is a potent inhibitor of AChE and should be used with caution.
Zukünftige Richtungen
The future directions for research on 3F5MBA include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. Other potential future directions include exploring its use in the synthesis of other compounds, such as pharmaceuticals, and its potential to be used as an insecticide. Additionally, further research could be conducted on its ability to inhibit AChE and its potential to be used as a therapeutic agent for neurological disorders.
Synthesemethoden
3F5MBA can be synthesized in two ways. The first method involves reacting 3-methoxyphenylacetic acid with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The second method involves the reaction of 3-methoxyphenylacetic acid with formic acid in the presence of a base catalyst, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
3-(3-formylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-3-10(5-11)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACXMQOPUVCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688883 |
Source


|
| Record name | 3'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-76-2 |
Source


|
| Record name | 3'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














